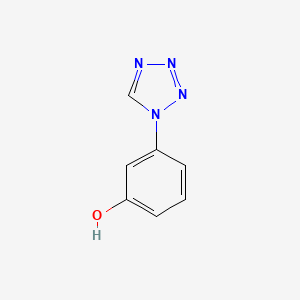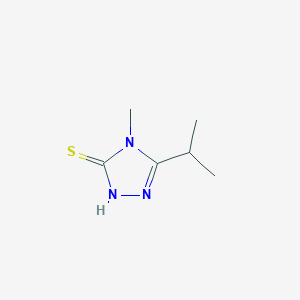
4-(Trifluoromethoxy)cinnamic acid
Vue d'ensemble
Description
4-(Trifluoromethoxy)cinnamic Acid is a chemical compound with the CAS Number: 783-13-1 and Molecular Weight: 232.16 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethoxy)cinnamic Acid is represented by the Inchi Code: 1S/C10H7F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+ .Chemical Reactions Analysis
One study suggests that cinnamic acid derivatives, such as 4-(Trifluoromethoxy)cinnamic acid, undergo a [2+2] photodimerization reaction to yield a product with a cyclobutane framework .Physical And Chemical Properties Analysis
4-(Trifluoromethoxy)cinnamic Acid is a solid substance at room temperature . It has a molecular weight of 232.16 .Applications De Recherche Scientifique
-
Antimicrobial Activity
- Field : Microbiology
- Application : Cinnamic acid derivatives have been found to exhibit antimicrobial activity. They are active on Staphylococcus and Enterococcus species .
- Method : The antimicrobial activity of the compounds was estimated using different types of Gram-positive and Gram-negative bacteria, fungus species of Candida albicans, as well as clinical strains .
- Results : The minimum inhibitory concentration (MIC) was found to be 1–4 µg/mL .
-
Anticancer Activity
- Field : Oncology
- Application : Cinnamic acid derivatives have anticancer effects and are effective against a wide range of cancers such as breast, colon, lung, etc .
- Method : The antiproliferative activity of cinnamic derivatives against tumors has been reported .
- Results : Cinnamic acid derivatives, such as cinnamaldehyde, use apoptosis, among other ways, to destroy cancerous cells .
-
Antioxidant Activity
- Field : Biochemistry
- Application : Cinnamic acid is a plant metabolite with antioxidant properties .
- Method : The antioxidant activity of ten compounds with 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′–azino– bis (3–ethylbenzthiazoline–6–sulfonic acid) (ABTS) assays .
- Results : The results showed a significant antioxidant activity of the compounds .
-
Proteomics Research
- Field : Proteomics
- Application : “4-(Trifluoromethoxy)cinnamic acid” is a specialty product used for proteomics research applications .
- Method : The specific methods of application in proteomics research can vary widely depending on the specific experiment or study .
- Results : The outcomes of these studies can also vary widely, but the use of “4-(Trifluoromethoxy)cinnamic acid” can contribute to the understanding of protein structures and functions .
-
Antioxidant
- Field : Biochemistry
- Application : “4-(Trifluoromethoxy)cinnamic acid” can be used to plate compounds that contain antioxidant .
- Method : The specific methods of application can vary, but it generally involves the use of “4-(Trifluoromethoxy)cinnamic acid” in a reaction with other compounds .
- Results : The outcomes can include the creation of new compounds with antioxidant properties .
-
Treatment of Dysproliferative Diseases
- Field : Medicine
- Application : “4-(Trifluoromethoxy)cinnamic acid” can be used to treat dysproliferative diseases .
- Method : The specific methods of application can vary, but it generally involves the administration of “4-(Trifluoromethoxy)cinnamic acid” as part of a treatment regimen .
- Results : The outcomes can include the alleviation of symptoms or the slowing of disease progression .
-
Chemical Research
- Field : Chemistry
- Application : “4-(Trifluoromethoxy)cinnamic acid” is used in chemical research, particularly in the synthesis of other complex molecules .
- Method : The specific methods of application can vary widely depending on the specific experiment or study .
- Results : The outcomes of these studies can also vary widely, but the use of “4-(Trifluoromethoxy)cinnamic acid” can contribute to the development of new chemical compounds .
-
Pharmaceutical Research
- Field : Pharmacology
- Application : “4-(Trifluoromethoxy)cinnamic acid” is a specialty product used for pharmaceutical research applications .
- Method : The specific methods of application in pharmaceutical research can vary widely depending on the specific experiment or study .
- Results : The outcomes of these studies can also vary widely, but the use of “4-(Trifluoromethoxy)cinnamic acid” can contribute to the development of new drugs .
-
Treatment of Dysproliferative Diseases
- Field : Medicine
- Application : “4-(Trifluoromethoxy)cinnamic acid” can be used to treat dysproliferative diseases .
- Method : The specific methods of application can vary, but it generally involves the administration of “4-(Trifluoromethoxy)cinnamic acid” as part of a treatment regimen .
- Results : The outcomes can include the alleviation of symptoms or the slowing of disease progression .
Safety And Hazards
The safety data sheet for 4-(Trifluoromethoxy)cinnamic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Orientations Futures
Cinnamic acid derivatives, including 4-(Trifluoromethoxy)cinnamic acid, are being investigated for their potential therapeutic properties . For example, 4-hydroxycinnamic acid, a derivative of cinnamic acid, has been widely tested as a new drug candidate for the treatment of hyperpigmentation . It is possible that 4-(Trifluoromethoxy)cinnamic acid and other cinnamic acid derivatives could be further explored for their potential medicinal properties in the future .
Propriétés
IUPAC Name |
(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYVTJANWYBGPW-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)cinnamic acid | |
CAS RN |
783-13-1 | |
| Record name | 4-(Trifluoromethoxy)cinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)



![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)
![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)
![[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300766.png)
![(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1300768.png)
